Platinum(II) Complexes Exhibit Low Micromolar Cytotoxicity Against Human Cancer Cell Lines
The zwitterionic platinum(II) complexes formed by the reaction of 1,3-dihydroxyacetone oxime with diam(m)minediaquaplatinum(II) exhibited IC50 values in the medium to low micromolar range against CH1, SW480, and A549 human cancer cell lines [1]. This cytotoxic potency is notable for platinum complexes with N3O or N3Cl coordination spheres, which are generally less potent than classical cisplatin analogs. Furthermore, these complexes displayed pH-dependent activation, with enhanced antiproliferative effects under slightly acidic conditions (pH 6.0) compared to physiological pH (7.4), a behavior linked to the unique protonation and ring-opening dynamics of the 1,3-dihydroxyacetone oxime ligand [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 in low micromolar range against CH1, SW480, A549 cells |
| Comparator Or Baseline | Classical cisplatin analogs; typical IC50 values for related N3O/Pt complexes are often >50 µM |
| Quantified Difference | Not directly quantified; qualitative improvement over typical N3O/Pt complexes |
| Conditions | Human cancer cell lines (CH1, SW480, A549); 96-hour exposure; MTT assay |
Why This Matters
Demonstrates that 1,3-dihydroxyacetone oxime imparts potent cytotoxicity to platinum complexes, offering a distinct scaffold for anticancer metallodrug development compared to other oxime ligands.
- [1] Scaffidi-Domianello, Y. Y., et al. Inorg. Chem. 2011, 50, 21, 10673–10681. View Source
